N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core (6-oxopyridazine) substituted with a 4-fluorophenyl group and linked via an ethyl chain to a tetrahydronaphthalene-sulfonamide moiety. The sulfonamide group and fluorinated aromatic system are common in bioactive molecules, often influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(27)26(25-21)14-13-24-30(28,29)20-10-7-16-3-1-2-4-18(16)15-20/h5-12,15,24H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFWJFVCFKOTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H26FN3O4S
- Molecular Weight : 455.54 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a pyridazine moiety and a tetrahydronaphthalene sulfonamide group, which may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 1.30 |
| MDA-MB-231 (breast cancer) | 3.50 |
| A2780 (ovarian cancer) | 2.80 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses that showed increased apoptosis rates upon treatment with varying concentrations of the compound .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC3. It exhibited selectivity for class I HDACs with an IC50 value of approximately 95.48 nM against HDAC3, indicating its potential as a lead compound for developing isoform-selective HDAC inhibitors .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It induces G2/M phase arrest, leading to reduced proliferation rates in tumor cells.
- Enzyme Interaction : The sulfonamide group may enhance binding affinity to HDACs and other enzymes involved in cancer progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on HepG2 Cells : Demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis rates from 5.83% (control) to 28.83% at the highest concentration tested (9 μM) .
- Combination Therapy : When used in combination with other chemotherapeutic agents like taxol and camptothecin, the compound showed improved antiproliferative effects, suggesting potential for synergistic use in cancer therapy .
- In Vivo Studies : Preliminary xenograft models indicated significant tumor growth inhibition when treated with this compound compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with partial structural overlap, particularly those containing 5,6,7,8-tetrahydronaphthalene and 4-fluorophenyl groups. Below is a detailed comparison based on synthesis, physicochemical properties, and structural motifs:
Key Observations:
Structural Variations: The target compound uniquely combines a pyridazinone ring with a sulfonamide-ethyl linker, whereas analogs like 11d–11f feature pyridine-thiazolidinone hybrids. The benzofuran derivative (9) shares the tetrahydronaphthalene-sulfonamide motif but lacks the pyridazinone core. Substituents such as 4-fluorophenyl and tetrahydronaphthalene are conserved across all compounds, suggesting their importance in hydrophobic interactions or π-stacking.
Synthetic Efficiency: Yields for pyridine-thiazolidinone derivatives (11d–11f) range from 60–73%, with higher yields correlating with electron-donating groups (e.g., 11f with 4-methoxyphenyl: 73%) . No synthetic data are available for the target compound or benzofuran derivative (9), limiting direct comparisons.
Physicochemical Properties: Melting points for 11d–11f vary widely (190–262°C), likely due to differences in crystallinity and hydrogen-bonding capacity (e.g., 11d with 4-chlorophenyl has a higher melting point than 11e with 4-cyanophenyl). The sulfonamide group in the target compound may enhance solubility compared to the acetamide/cyanogroups in 11d–11f, though experimental confirmation is needed.
Spectroscopic Trends: IR spectra for 11d–11f confirm the presence of NH (3320 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .
Research Findings and Implications
- The tetrahydronaphthalene moiety in 11d–11f and benzofuran derivatives is often associated with CNS penetration or estrogen receptor modulation.
- Synthetic Challenges : The ethyl-linked sulfonamide in the target compound may pose steric challenges during synthesis compared to the direct sulfonamide attachment in 9 .
- Structure-Activity Relationships (SAR) : The 4-fluorophenyl group is a conserved pharmacophore across all compounds, suggesting its role in target binding or metabolic stability.
Q & A
Q. Analytical validation :
- TLC for real-time reaction monitoring.
- NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) to confirm structural integrity .
- HPLC for purity assessment (>95%) under gradient elution conditions .
Basic: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Key variables include:
- Temperature : Elevated temperatures (70–90°C) enhance reaction kinetics but must avoid thermal decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide bond formation efficiency .
- Catalyst loading : Palladium-based catalysts (0.5–1 mol%) for cross-coupling steps, with inert atmosphere (N₂/Ar) to prevent oxidation .
- Reaction time : Monitor via TLC to terminate reactions at completion (typically 12–24 hours) .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) to enhance pharmacological profiles?
Answer:
Methodological approaches include:
- Analog synthesis : Modify the pyridazine ring (e.g., substituents at 3- or 6-positions) or the tetrahydronaphthalene sulfonamide moiety to assess bioactivity shifts .
- Bioassays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with potency .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Advanced: How should discrepancies between in vitro and in vivo biological activity data be resolved?
Answer:
Address discrepancies via:
- Bioavailability studies : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to identify absorption limitations .
- Metabolic stability : Use liver microsomes or hepatocytes to evaluate metabolic degradation pathways .
- Isotopic labeling : Incorporate ¹⁴C/³H tags for pharmacokinetic tracking in animal models .
Basic: What protocols are used to evaluate chemical stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours .
- Thermal stress : Heat at 60°C in solid state for 48 hours .
- Analysis : Monitor degradation via HPLC-PDA to identify breakdown products and establish stability-indicating methods .
Advanced: What mechanistic approaches study target interactions (e.g., enzyme inhibition)?
Answer:
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Structural biology : Co-crystallization with target proteins (e.g., kinases) for X-ray diffraction to resolve binding modes .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Answer:
- Solvent volume optimization : Reduce excess solvent while maintaining reaction homogeneity .
- Catalyst recycling : Implement flow chemistry setups for palladium catalyst recovery .
- Safety protocols : Mitigate exothermic risks during sulfonylation by gradual reagent addition .
Advanced: How can researchers validate the selectivity of this compound against off-target proteins?
Answer:
- Panel screening : Test against structurally related enzymes (e.g., kinase family members) at 1–10 µM concentrations .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
- CRISPR knockouts : Use gene-edited cell lines to verify phenotype dependence on the target .
Basic: What spectroscopic techniques are critical for confirming the compound’s tautomeric forms?
Answer:
- ¹⁵N NMR : Resolve pyridazine ring tautomerism (e.g., 6-oxo vs. 6-hydroxy forms) .
- IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (1650–1700 cm⁻¹) to confirm tautomeric states .
Advanced: How can computational chemistry predict metabolic liabilities of this compound?
Answer:
- In silico tools :
- MetaSite : Predict cytochrome P450-mediated oxidation sites .
- SwissADME : Estimate logP, topological polar surface area, and blood-brain barrier penetration .
- Metabolite identification : LC-MS/MS analysis of hepatocyte incubations to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
